molecular formula C33H34N2O3 B132984 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3,4,7-tetrakis(phenylmethyl)-, (4R,5S,6S,7R)- CAS No. 153223-23-5

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3,4,7-tetrakis(phenylmethyl)-, (4R,5S,6S,7R)-

Cat. No. B132984
M. Wt: 506.6 g/mol
InChI Key: HZUCRWWOEVMAPC-ZRTHHSRSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3,4,7-tetrakis(phenylmethyl)-, (4R,5S,6S,7R)- is a compound that has been of interest to the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3,4,7-tetrakis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3,4,7-tetrakis(phenylmethyl)-, (4R,5S,6S,7R)-)- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response and cancer development.

Biochemical And Physiological Effects

Studies have shown that 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3,4,7-tetrakis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3,4,7-tetrakis(phenylmethyl)-, (4R,5S,6S,7R)-)- has several biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, reduce the proliferation of cancer cells, and induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3,4,7-tetrakis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3,4,7-tetrakis(phenylmethyl)-, (4R,5S,6S,7R)-)- in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, there are also several limitations to using this compound in lab experiments. One of the major limitations is the complexity of the synthesis method, which can make it difficult to obtain large quantities of the compound.

Future Directions

There are several future directions for the study of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3,4,7-tetrakis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3,4,7-tetrakis(phenylmethyl)-, (4R,5S,6S,7R)-)-. One of the most important directions is the further study of its mechanism of action, which can help to identify new potential drug targets. Another important direction is the development of more efficient synthesis methods for this compound, which can help to overcome the limitations associated with its use in lab experiments. Additionally, more studies are needed to determine the safety and efficacy of this compound for use in humans.
In conclusion, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3,4,7-tetrakis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3,4,7-tetrakis(phenylmethyl)-, (4R,5S,6S,7R)-)- is a compound that has potential applications in various fields of science, especially in the field of medicine. Its complex synthesis method and mechanism of action make it an interesting compound for further study. However, more research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3,4,7-tetrakis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3,4,7-tetrakis(phenylmethyl)-, (4R,5S,6S,7R)-)- is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of hexahydro-1,3,4,7-tetrakis(phenylmethyl)-2H-1,3-diazepine-2,5(1H,6H)-dione with a reducing agent such as sodium borohydride. This reaction results in the formation of the desired compound.

Scientific Research Applications

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3,4,7-tetrakis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3,4,7-tetrakis(phenylmethyl)-, (4R,5S,6S,7R)-)- has been studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of medicine. It has been found to exhibit anti-inflammatory and anti-cancer properties, and has been studied as a potential drug candidate for the treatment of various diseases.

properties

CAS RN

153223-23-5

Product Name

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3,4,7-tetrakis(phenylmethyl)-, (4R,5S,6S,7R)-

Molecular Formula

C33H34N2O3

Molecular Weight

506.6 g/mol

IUPAC Name

(4R,5S,6S,7R)-1,3,4,7-tetrabenzyl-5,6-dihydroxy-1,3-diazepan-2-one

InChI

InChI=1S/C33H34N2O3/c36-31-29(21-25-13-5-1-6-14-25)34(23-27-17-9-3-10-18-27)33(38)35(24-28-19-11-4-12-20-28)30(32(31)37)22-26-15-7-2-8-16-26/h1-20,29-32,36-37H,21-24H2/t29-,30-,31+,32+/m1/s1

InChI Key

HZUCRWWOEVMAPC-ZRTHHSRSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5)O)O

SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5)O)O

Canonical SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5)O)O

Other CAS RN

153223-23-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.